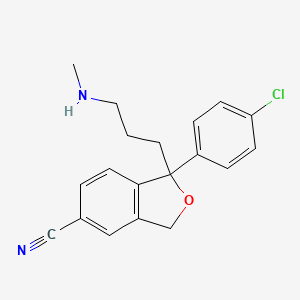
1-(4-Chlorophenyl)-1-(3-(methylamino)propyl)-1,3-dihydroisobenzofuran-5-carbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of demethylchlorocitalopram involves several steps, starting from the precursor compounds used in the production of citalopram. The process typically includes:
Formation of the intermediate: The initial step involves the formation of an intermediate compound through a series of chemical reactions, including halogenation and nitration.
Reduction and substitution: The intermediate undergoes reduction and substitution reactions to introduce the desired functional groups.
Final conversion: The final step involves the conversion of the intermediate to demethylchlorocitalopram through demethylation and chlorination reactions.
Industrial Production Methods: Industrial production of demethylchlorocitalopram follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often involving the use of advanced techniques such as continuous flow chemistry and automated synthesis .
Analyse Des Réactions Chimiques
Types of Reactions: Demethylchlorocitalopram undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it back to its precursor forms.
Substitution: It can undergo substitution reactions where functional groups are replaced with others.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Conditions vary depending on the substituent, but common reagents include halogens and organometallic compounds.
Major Products: The major products formed from these reactions include various derivatives of demethylchlorocitalopram, such as its oxides, reduced forms, and substituted analogs .
Applications De Recherche Scientifique
Demethylchlorocitalopram has several scientific research applications:
Chemistry: It is used as a reference standard in analytical chemistry for the quantification of citalopram and its metabolites.
Biology: It is studied for its effects on serotonin reuptake and its role in neurotransmission.
Medicine: Research focuses on its potential therapeutic effects and its role in the pharmacokinetics of citalopram and escitalopram.
Industry: It is used in the development of new antidepressant drugs and in the study of drug metabolism .
Mécanisme D'action
Demethylchlorocitalopram exerts its effects by inhibiting the reuptake of serotonin in the central nervous system. This inhibition increases the concentration of serotonin in the synaptic cleft, enhancing serotonergic neurotransmission. The compound primarily targets the serotonin transporter (solute carrier family 6 member 4), which is responsible for the reuptake of serotonin from the synaptic cleft .
Comparaison Avec Des Composés Similaires
Desmethylcitalopram: Another metabolite of citalopram with similar SSRI activity.
Desmethylsertraline: A metabolite of sertraline with SSRI properties.
Desmethylvenlafaxine: A metabolite of venlafaxine with serotonin-norepinephrine reuptake inhibitor (SNRI) activity
Uniqueness: Demethylchlorocitalopram is unique due to its specific structural modifications, which contribute to its distinct pharmacokinetic and pharmacodynamic properties. It has a different metabolic pathway compared to other similar compounds, leading to variations in its therapeutic effects and side effect profile .
Propriétés
Formule moléculaire |
C19H19ClN2O |
|---|---|
Poids moléculaire |
326.8 g/mol |
Nom IUPAC |
1-(4-chlorophenyl)-1-[3-(methylamino)propyl]-3H-2-benzofuran-5-carbonitrile |
InChI |
InChI=1S/C19H19ClN2O/c1-22-10-2-9-19(16-4-6-17(20)7-5-16)18-8-3-14(12-21)11-15(18)13-23-19/h3-8,11,22H,2,9-10,13H2,1H3 |
Clé InChI |
GPKQVLTWAMPYDA-UHFFFAOYSA-N |
SMILES canonique |
CNCCCC1(C2=C(CO1)C=C(C=C2)C#N)C3=CC=C(C=C3)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[(1-ethylpiperidin-4-ylidene)amino]-2-methylfuran-3-carboxamide](/img/structure/B13802839.png)
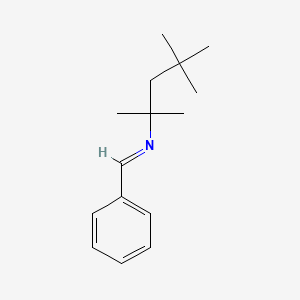
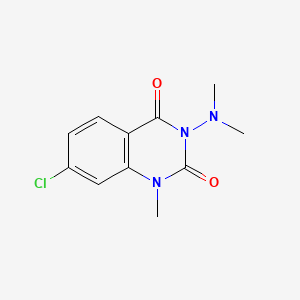
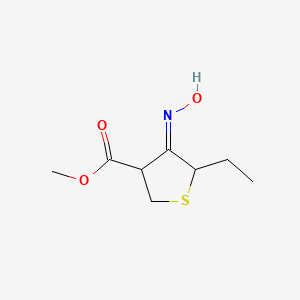
![Tert-butyl octahydro-1H-pyrido[3,4-C]azepine-2(3H)-carboxylate](/img/structure/B13802863.png)
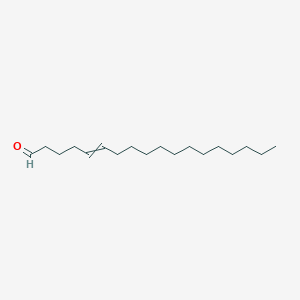
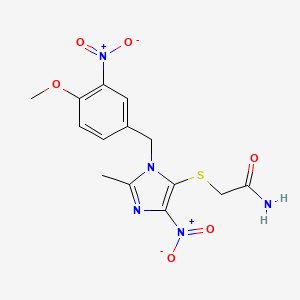
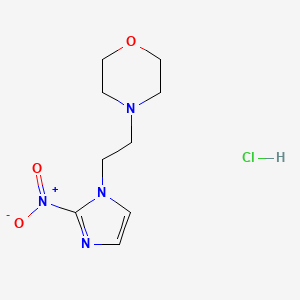
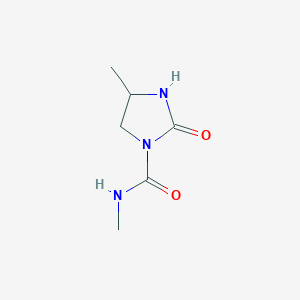
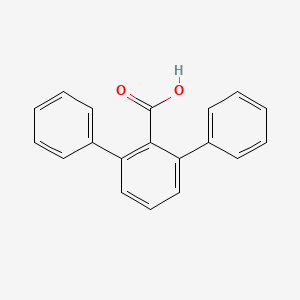
![2-[5-bromo-4-(hydroxymethyl)-2-methoxyphenoxy]-N-phenylacetamide](/img/structure/B13802885.png)
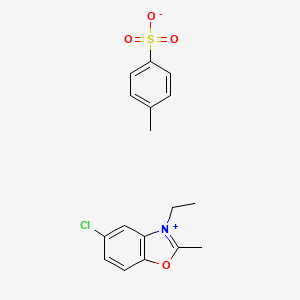
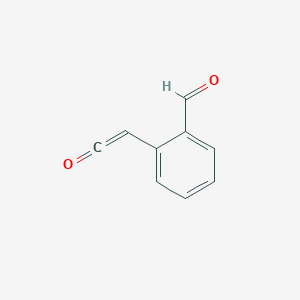
![Acetamide,N-cyclopentyl-2-[(1,4-dihydro-5,6-dimethyl-4-oxothieno[2,3-D]pyrimidin-2-YL)thio]-](/img/structure/B13802918.png)
